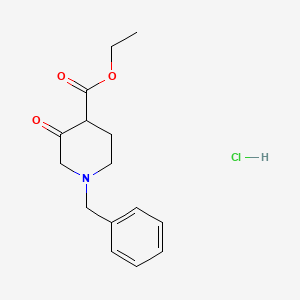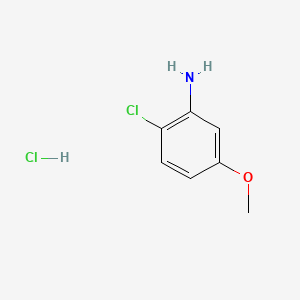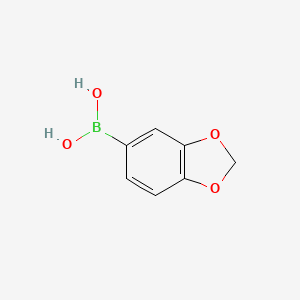
3-(4-Propoxyphenyl)acrylic acid
Vue d'ensemble
Description
“3-(4-Propoxyphenyl)acrylic acid” is an organic compound with the CAS Number: 69033-81-4 . It has a molecular weight of 206.24 and its IUPAC name is 3-(4-propoxyphenyl)acrylic acid . This compound is a carboxylic acid derivative and can be used as a fragrance .
Synthesis Analysis
The synthesis of “3-(4-Propoxyphenyl)acrylic acid” can be achieved through a multi-step reaction . The first step involves the use of pyridine and piperidine under reflux conditions . The second step involves the use of potassium hydroxide in methanol, also under reflux conditions .Molecular Structure Analysis
The molecular formula of “3-(4-Propoxyphenyl)acrylic acid” is C12H14O3 . The InChI code for this compound is 1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The melting point of “3-(4-Propoxyphenyl)acrylic acid” is between 166.0 to 172.0 °C . The predicted boiling point is 364.8±17.0 °C . The predicted density is 1.132±0.06 g/cm3 . The pKa is predicted to be 4.60±0.10 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-Propoxyphenyl)acrylic acid, focusing on six unique fields:
Pharmaceutical Development
3-(4-Propoxyphenyl)acrylic acid is explored for its potential in pharmaceutical development due to its structural properties. It can act as a precursor for synthesizing various bioactive compounds, including anti-inflammatory and analgesic agents. Researchers are investigating its role in developing new drugs that can target specific pathways in the body, potentially leading to more effective treatments with fewer side effects .
Polymer Science
In polymer science, 3-(4-Propoxyphenyl)acrylic acid is used to create specialized polymers with unique properties. These polymers can be tailored for specific applications, such as in coatings, adhesives, and sealants. The compound’s ability to form stable polymers makes it valuable in developing materials with enhanced durability, flexibility, and resistance to environmental factors .
Biomedical Engineering
Biomedical engineering applications of 3-(4-Propoxyphenyl)acrylic acid include its use in developing biocompatible materials for medical devices and implants. Its properties allow for the creation of materials that can interact safely with biological tissues, making it suitable for use in prosthetics, tissue scaffolds, and drug delivery systems. Research is ongoing to optimize these materials for better integration and performance in medical applications .
Agricultural Chemistry
In agricultural chemistry, 3-(4-Propoxyphenyl)acrylic acid is studied for its potential use in developing agrochemicals, such as herbicides and pesticides. Its chemical structure allows for the formulation of compounds that can effectively target specific pests or weeds while minimizing harm to crops and the environment. This application aims to improve agricultural productivity and sustainability .
Environmental Science
Environmental science research explores the use of 3-(4-Propoxyphenyl)acrylic acid in developing materials for environmental remediation. Its ability to form polymers and interact with various pollutants makes it a candidate for creating filters and absorbents that can remove contaminants from water and soil. This application is crucial for addressing pollution and improving environmental health .
Material Science
In material science, 3-(4-Propoxyphenyl)acrylic acid is used to develop advanced materials with specific mechanical and thermal properties. These materials can be used in various industries, including automotive, aerospace, and construction. The compound’s versatility allows for the creation of composites and nanocomposites that offer improved strength, lightweight, and thermal stability .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mécanisme D'action
Target of Action
The primary targets of 3-(4-Propoxyphenyl)acrylic acid are currently unknown . This compound is a relatively new substance and research into its specific targets is still ongoing.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant These properties suggest that the compound has good bioavailability
Propriétés
IUPAC Name |
(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYNDSOJMSGRQV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69033-81-4 | |
| Record name | 4-Propoxycinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1630966.png)








